2,2-Dimethyl-4-pentenal
Overview
Description
2,2-Dimethyl-4-pentenal: is an organic compound with the molecular formula C7H12O . It is a colorless liquid with a characteristic odor and is used in various chemical syntheses. The compound is also known by its IUPAC name, 2,2-dimethylpent-4-enal .
Mechanism of Action
Target of Action
It has been used as an electrophile in the synthesis of rearranged bicyclo[630]undecane isoprenoid skeleton of cyclooctenoid sesquiterpene dactylol and 3a-epi-dactylol . This suggests that it may interact with nucleophilic entities in biological systems.
Mode of Action
It has been used as an electrophile in chemical synthesis . Electrophiles are species that seek electrons and tend to react with nucleophiles, which are electron-rich species. This suggests that 2,2-Dimethyl-4-pentenal may interact with its targets through electrophilic addition or substitution mechanisms.
Biochemical Pathways
Given its use in the synthesis of certain isoprenoid skeletons , it may be involved in the isoprenoid biosynthesis pathway or other related metabolic pathways.
Result of Action
Its role as an electrophile suggests that it may form covalent bonds with nucleophilic sites on biomolecules, potentially leading to changes in their structure and function .
Biochemical Analysis
Biochemical Properties
2,2-Dimethyl-4-pentenal plays a significant role in biochemical reactions, particularly as an electrophile in organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it has been used in the synthesis of rearranged bicyclo[6.3.0]undecane isoprenoid skeletons . The compound’s reactivity is primarily due to its aldehyde group, which can form covalent bonds with nucleophilic sites on biomolecules.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of specific enzymes, leading to changes in metabolic flux and metabolite levels. The compound’s impact on cell function is often mediated through its interaction with cellular proteins and enzymes, altering their activity and stability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light or air can lead to its degradation. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects are typically observed at high doses, including potential damage to the respiratory system .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its conversion into other metabolites. The compound’s metabolism can affect metabolic flux and the levels of specific metabolites, influencing overall cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity and effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it interacts with different biomolecules within various cellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-4-pentenal can be synthesized through several methods:
Claisen Rearrangement Route: This involves the rearrangement of allyl vinyl ethers to produce the desired aldehyde.
Reaction of Isobutyraldehyde with Allyl Chloride: This method uses isobutyraldehyde and allyl chloride in the presence of aqueous sodium hydroxide and a phase-transfer catalyst.
Industrial Production Methods: The industrial production of this compound typically involves the reaction of isobutyraldehyde with allyl alcohol in the presence of p-toluenesulfonic acid monohydrate as a catalyst. The reaction mixture is heated and distilled to obtain the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2-Dimethyl-4-pentenal can undergo oxidation to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can participate in various substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
2,2-Dimethyl-4-pentenal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Comparison with Similar Compounds
- 2,2-Dimethyl-3-pentanol
- 2,2-Dimethyl-4-pentenoic acid
- 2,2-Dimethyl-3-pentene
Comparison: 2,2-Dimethyl-4-pentenal is unique due to its specific structure, which includes a double bond and an aldehyde group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,2-dimethylpent-4-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-4-5-7(2,3)6-8/h4,6H,1,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSDIWHOOOBQTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203502 | |
Record name | 2,2-Dimethylpent-4-enal | |
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Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Acros Organics MSDS] | |
Record name | 2,2-Dimethyl-4-pentenal | |
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CAS No. |
5497-67-6 | |
Record name | 2,2-Dimethyl-4-pentenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5497-67-6 | |
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Record name | 2,2-Dimethylpent-4-enal | |
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Record name | 2,2-Dimethyl-4-pentenal | |
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Record name | 2,2-Dimethylpent-4-enal | |
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Record name | 2,2-dimethylpent-4-enal | |
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Record name | 2,2-Dimethyl-4-pentenal | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,2-Dimethyl-4-pentenal in organic synthesis, particularly in the context of the provided research?
A1: this compound serves as a crucial building block in organic synthesis, specifically in the construction of complex cyclic molecules. In the total synthesis of Dactylol [], this compound participates in a key three-component coupling reaction. [] This reaction involves the 1,4-addition of a methylcopper reagent to cyclopentenone, followed by trapping the resulting enolate with this compound. This sequence efficiently forms the foundation for the bicyclo[6.3.0]undecane skeleton found in Dactylol.
Q2: Can you elaborate on the role of this compound in the synthesis of 3,3-Dimethyl-cis-bicyclo[3.2.0]heptan-2-one as described in the research?
A2: While the provided abstract [] doesn't explicitly detail the step-by-step synthesis, it lists this compound as an intermediate in the copper(I)-catalyzed photocycloaddition leading to 3,3-Dimethyl-cis-bicyclo[3.2.0]heptan-2-one. This suggests that the compound likely undergoes a series of photochemical transformations, potentially involving cyclization and rearrangements, to ultimately form the final bicyclic ketone product.
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